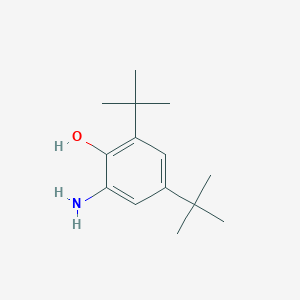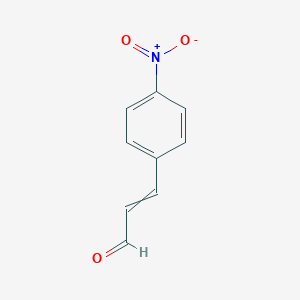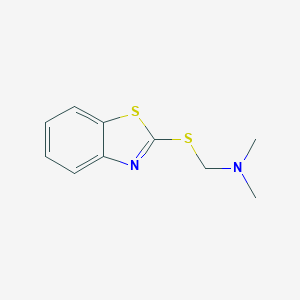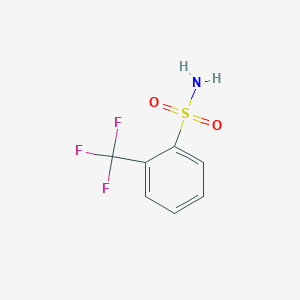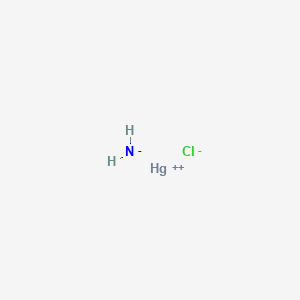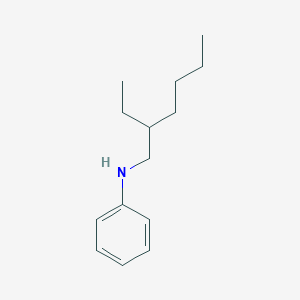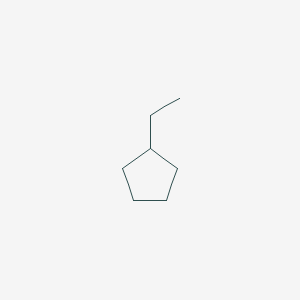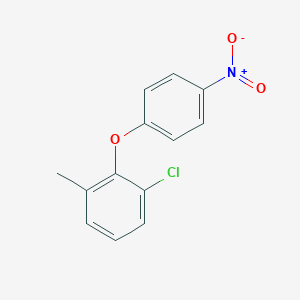
3-Chloro-2-(4-nitrophenoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4-nitrophenoxy)toluene is a chemical compound that has been widely used in scientific research for its unique properties. It is a white or yellowish powder that is soluble in organic solvents and has a molecular weight of 282.7 g/mol. This compound is also known by its chemical name, N-(3-chloro-4-nitrophenyl)-2-methylbenzenamine.
Mechanism Of Action
The mechanism of action of 3-Chloro-2-(4-nitrophenoxy)toluene is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It may also act as an inhibitor of certain enzymes in biochemical pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(4-nitrophenoxy)toluene are not well documented. However, it is known to be toxic to certain organisms and can cause skin and eye irritation in humans.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Chloro-2-(4-nitrophenoxy)toluene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into consideration when handling and using this compound.
Future Directions
There are several future directions for research involving 3-Chloro-2-(4-nitrophenoxy)toluene. One direction is to explore its potential as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its mechanism of action and its potential as an enzyme inhibitor. Further studies are also needed to better understand the toxicity and potential health hazards associated with this compound.
In conclusion, 3-Chloro-2-(4-nitrophenoxy)toluene is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable starting material for the synthesis of various compounds. However, its potential health hazards must be taken into consideration when handling and using this compound. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 3-Chloro-2-(4-nitrophenoxy)toluene involves the reaction of 3-chloro-4-nitrophenol with 2-methylbenzenamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as chloroform or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
3-Chloro-2-(4-nitrophenoxy)toluene has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used to synthesize new pharmaceuticals, agrochemicals, and dyes. This compound has also been used as a reagent in organic synthesis reactions.
properties
CAS RN |
1836-73-3 |
|---|---|
Product Name |
3-Chloro-2-(4-nitrophenoxy)toluene |
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-chloro-3-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-3-2-4-12(14)13(9)18-11-7-5-10(6-8-11)15(16)17/h2-8H,1H3 |
InChI Key |
NQQNPPIIAMHQFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
1836-73-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



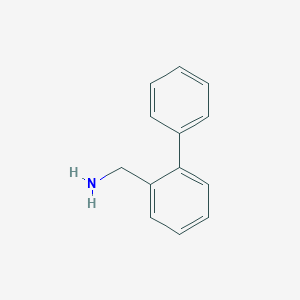

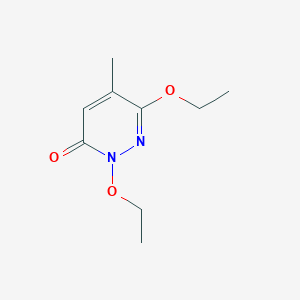
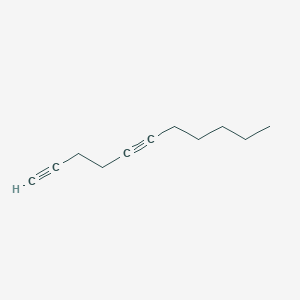
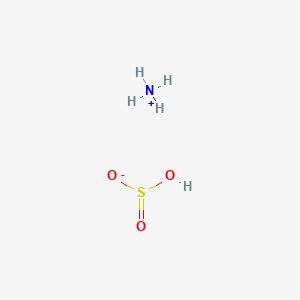
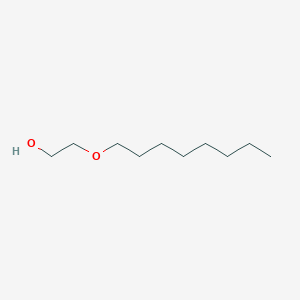
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
